N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide
Description
N-({[4-(Methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide is a structurally complex organic compound featuring a urea (carbamoyl) backbone, a methoxyformamide group, and a 4-(methoxymethoxy)phenyl substituent. The methoxymethoxy group (–OCH₂OCH₃) is an electron-donating ether substituent, which enhances solubility in polar solvents compared to simpler aryl groups.
Properties
IUPAC Name |
methyl N-[[4-(methoxymethoxy)phenyl]carbamoylamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-17-7-19-9-5-3-8(4-6-9)12-10(15)13-14-11(16)18-2/h3-6H,7H2,1-2H3,(H,14,16)(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFYJGYAAGYJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)NC(=O)NNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide, a compound identified by its CAS number 1803605-46-0, is a nitrogen-containing organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its structure, synthesis, and various research findings that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound features several functional groups that contribute to its reactivity and biological activity:
- Methoxymethoxy Group : Enhances solubility and may influence the compound's interaction with biological targets.
- Carbamoyl Group : Often associated with increased biological activity, particularly in medicinal chemistry.
- Formamide Functionality : Known for its role in various biological processes.
Molecular Formula
The molecular formula of this compound is CHNO, indicating a relatively complex structure that may exhibit diverse biological activities.
Biological Activity
Research indicates that compounds similar to this compound often demonstrate a range of biological activities. Here are some key findings:
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may exhibit moderate anticancer properties. For instance, derivatives of phenylurea and formamide have been reported to inhibit tumor growth in various cancer cell lines. The presence of the methoxymethoxy group may enhance these effects by improving cellular uptake or modulating signaling pathways involved in cancer progression.
Antimicrobial Properties
The compound's structural similarities to known antimicrobial agents suggest potential activity against bacterial and fungal pathogens. Research into related compounds has shown efficacy in inhibiting microbial growth, which warrants further investigation into this compound's antimicrobial effects.
Case Studies
- In Vitro Studies : A study conducted on a series of carbamoyl derivatives indicated that modifications to the methoxy group could significantly alter the compound's cytotoxicity against breast cancer cells (MCF-7). The specific activity of this compound remains to be fully elucidated but suggests promising avenues for future exploration.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the positioning of methoxy groups can influence both the pharmacokinetics and pharmacodynamics of similar compounds. This suggests that this compound may exhibit unique properties based on its specific structural features.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Carbamoyl Intermediate : Reacting 4-methoxymethoxyaniline with isocyanates.
- Substitution Reactions : Introducing the methoxyformamide functionality through nucleophilic substitution.
- Purification : Utilizing chromatography techniques to isolate the desired product.
Comparative Analysis
To better understand the potential applications and effectiveness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-methoxyphenyl)formamide | Simple formamide with methoxy substitution | Moderate anticancer activity | Lacks ureido group |
| 4-(Methoxymethyl)-aniline | Aniline derivative with methoxymethyl group | Antimicrobial properties | No formamide functionality |
| 2-Methyl-N-(4-methoxyphenyl)acetamide | Acetamide derivative | Analgesic properties | Different functional group arrangement |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing urea, carbamoyl, or aryl-substituted amide frameworks. Key differences in substituents, synthetic yields, and physicochemical properties are analyzed.
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxymethoxy group in the target compound increases electron density on the phenyl ring, improving solubility in polar solvents (e.g., DMF, methanol) compared to the nitro-substituted analog in . The 3-nitro group in ’s compound reduces solubility due to its electron-withdrawing nature but may enhance reactivity in electrophilic substitutions .
- Functional Group Variations: Thioamide (C=S) in alters hydrogen-bonding capacity and redox stability compared to the target’s urea group. Thioamides are less prone to hydrolysis but more susceptible to oxidation.
Spectroscopic and Stability Profiles
- Infrared Spectroscopy :
- Stability : The methoxymethoxy group’s ether linkage is hydrolytically stable under neutral conditions, whereas the nitro group () may confer photolability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
